molecular formula C22H27F2N5O2 B10936851 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine

Cat. No.: B10936851
M. Wt: 431.5 g/mol
InChI Key: WROQEZMKZGINFQ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine involves multiple steps, including the formation of the pyrimidine core, the introduction of the difluoromethyl group, and the attachment of the pyrazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Green chemistry principles, such as atom-efficient routes and environmentally friendly reagents, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethoxyphenyl groups may enhance binding affinity and specificity, while the pyrazole moiety can modulate the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H27F2N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C22H27F2N5O2/c1-7-29-14(3)16(13(2)27-29)12-28(4)22-25-17(11-18(26-22)21(23)24)15-8-9-19(30-5)20(10-15)31-6/h8-11,21H,7,12H2,1-6H3

InChI Key

WROQEZMKZGINFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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